Copper peroxymonosulfate

Description

Evolution and Significance of AOPs in Oxidative Chemistry

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies that have gained prominence due to their ability to mineralize complex organic pollutants that are often resistant to conventional methods. mdpi.comnumberanalytics.com The fundamental principle of AOPs lies in the in-situ generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH), which possesses a high oxidation potential. numberanalytics.comresearchgate.net The concept of AOPs originated in the latter half of the 20th century, with initial explorations into the oxidative capabilities of ozone and hydrogen peroxide. numberanalytics.comuclm.es Over time, the field has expanded to include a variety of techniques, such as Fenton-based reactions, photocatalysis, and sonolysis. mdpi.comresearchgate.netuclm.es

The significance of AOPs in modern wastewater treatment is underscored by increasingly stringent environmental regulations and the growing complexity of industrial effluents. numberanalytics.com While homogeneous systems like the Fenton reagent have demonstrated high degradation efficiency, they are often limited by factors such as pH sensitivity and the generation of sludge. mdpi.com This has driven the development of heterogeneous catalysts, which offer improved stability and recyclability. mdpi.com The continuous evolution of AOPs, including the exploration of new activators and precursors, is a testament to their critical role in addressing global water quality challenges. mdpi.comuclm.es

Peroxymonosulfate (B1194676) (PMS) as a Potent Oxidant Precursor

Peroxymonosulfate (HSO₅⁻), commercially available as Oxone, has garnered significant attention as a precursor in AOPs. researchgate.net Its asymmetrical molecular structure makes it susceptible to activation, leading to the formation of highly reactive radicals. researchgate.net When activated, PMS can generate sulfate (B86663) radicals (SO₄•⁻), which, like hydroxyl radicals, are powerful oxidants capable of degrading a broad spectrum of organic contaminants. researchgate.net

Sulfate radical-based AOPs offer several advantages, including a potentially higher oxidation potential and greater selectivity towards certain types of organic compounds, particularly those containing unsaturated bonds or aromatic rings. researchgate.net Furthermore, these systems can operate over a wider pH range compared to some traditional AOPs. researchgate.net Beyond radical-based pathways, PMS can also directly oxidize certain organic compounds without the need for activation, a process influenced by factors like pH and the chemical structure of the pollutant. nih.govacs.org The versatility of PMS as a stable, easy-to-handle solid precursor contributes to its growing application in environmental remediation. researchgate.net

Overview of Copper Species as Catalysts and Activators for Peroxymonosulfate

Copper-based materials have been extensively investigated as catalysts for activating peroxymonosulfate due to their cost-effectiveness, abundance, and high catalytic potential. mdpi.comacs.org The activation process typically involves the redox cycling of copper species, primarily between Cu(I) and Cu(II), which facilitates the decomposition of PMS to generate reactive oxygen species. acs.orgacs.org

Various forms of copper have been explored, including:

Copper oxides (CuO and Cu₂O): These are recognized as effective and low-toxicity heterogeneous catalysts for PMS activation. mdpi.com

Zero-valent copper (ZVC): ZVC has demonstrated significant activating capacity for PMS. researchgate.net

Copper-containing composite materials: Incorporating copper into other materials, such as biochar or in bimetallic systems with metals like iron, can enhance catalytic performance and stability. mdpi.comresearchgate.netau.dk For instance, copper ferrite (B1171679) (CuFe₂O₄) has shown to be an efficient PMS activator. mdpi.comau.dk

The activation of PMS by copper can proceed through multiple pathways, leading to the formation of not only sulfate and hydroxyl radicals but also non-radical species like singlet oxygen (¹O₂) and surface-activated PMS complexes. researchgate.netau.dknih.gov The specific mechanism can be influenced by the nature of the copper catalyst, the reaction conditions, and even the target pollutant itself, which can participate in facilitating the redox cycle of copper. acs.orgnih.gov

Scope and Academic Relevance of Copper-Peroxymonosulfate Research

The study of copper-peroxymonosulfate systems is a dynamic and expanding area of environmental chemistry and engineering research. The academic relevance stems from the system's potential to offer efficient and economically viable solutions for the degradation of persistent organic pollutants. mdpi.com Research in this field is multifaceted, focusing on several key areas:

Mechanistic Elucidation: A significant portion of research is dedicated to understanding the complex reaction mechanisms involved in the copper-catalyzed activation of PMS. This includes identifying the dominant reactive oxygen species (both radical and non-radical) and clarifying the role of different copper species and their transformations. researchgate.netau.dkbohrium.comrsc.org

Catalyst Development: There is a continuous effort to design and synthesize novel copper-based catalysts with enhanced efficiency, stability, and reusability. This includes the development of single-atom catalysts, bimetallic composites, and supported copper catalysts. mdpi.combohrium.combohrium.com

Application to Diverse Pollutants: The efficacy of the Cu/PMS system is being tested against a wide range of contaminants, including phenols, antibiotics, and dyes, often found in industrial wastewater. mdpi.comau.dkbohrium.comnih.gov

Influence of Reaction Parameters: Researchers are investigating the impact of various factors such as pH, catalyst and PMS concentrations, and the presence of co-existing ions and natural organic matter on the degradation efficiency. mdpi.com

The ongoing research aims to bridge the gap between laboratory-scale studies and practical, large-scale applications for water and wastewater treatment. mdpi.commdpi.com The insights gained from these studies are crucial for optimizing the performance of Cu/PMS-based AOPs and developing robust environmental remediation technologies.

Structure

2D Structure

Properties

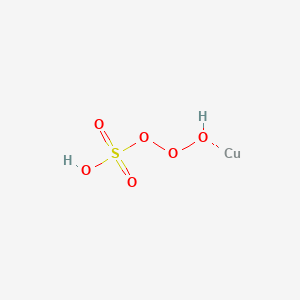

Molecular Formula |

CuH2O6S |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

copper;hydroperoxy hydrogen sulfate |

InChI |

InChI=1S/Cu.H2O6S/c;1-5-6-7(2,3)4/h;1H,(H,2,3,4) |

InChI Key |

WCTURNGNFCLIOY-UHFFFAOYSA-N |

Canonical SMILES |

OOOS(=O)(=O)O.[Cu] |

Origin of Product |

United States |

Synthesis Methodologies for Copper Based Peroxymonosulfate Activating Materials

Homogeneous Copper Systems

In homogeneous systems, copper ions, typically Cu²⁺, are dissolved in the aqueous solution to activate peroxymonosulfate (B1194676). This approach is straightforward, involving the dissolution of copper salts. The activation mechanism in these systems relies on the redox cycling of copper ions. For instance, Cu²⁺ can be reduced to Cu⁺ by the peroxymonosulfate anion (HSO₅⁻), which in turn generates reactive oxygen species like sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (HO•). mdpi.com This redox cycle is fundamental to the catalytic process.

While effective in activating PMS, homogeneous copper systems present challenges, primarily the leaching of copper ions into the treated water, which can cause secondary pollution. mdpi.com The difficulty in separating and recovering the copper catalyst from the reaction mixture also limits its practical application. mdpi.com

Heterogeneous Copper Catalyst Preparation

To overcome the limitations of homogeneous systems, significant research has focused on developing heterogeneous copper-based catalysts. These solid-phase catalysts offer enhanced stability, reduced metal leaching, and ease of separation and reuse. mdpi.com The preparation methods for these catalysts are diverse and tailored to produce materials with high catalytic activity, large surface area, and specific structural properties.

Copper Oxide-Based Catalysts (CuO, Cu₂O)

Copper oxides, particularly cupric oxide (CuO) and cuprous oxide (Cu₂O), are among the most studied heterogeneous catalysts for PMS activation due to their low cost, low toxicity, and high catalytic efficiency. mdpi.com The catalytic activity can differ between the two, with studies suggesting CuO may have higher activity than Cu₂O. mdpi.com The synthesis method plays a crucial role in determining the final properties and performance of these oxide catalysts.

Precipitation is a widely used and facile method for synthesizing copper oxide catalysts. acs.orgnih.gov This technique involves the reaction of a copper salt precursor with a precipitating agent, such as a base, to form a copper-containing precipitate, which is then typically washed, dried, and sometimes calcined to yield the final copper oxide material.

For example, CuO nanosheets have been synthesized using a simple precipitation method, demonstrating high catalytic activity for PMS activation. acs.orgnih.gov In another approach, cobalt-doped CuO catalysts were prepared via a rapid precipitation method, which resulted in a change in the nanoparticle morphology and enhanced catalytic efficiency under visible light. jim.org.cn A fast sodium citrate-assisted precipitation method has also been employed to synthesize CuO nanoparticles with a high number of oxygen vacancies without the need for calcination. researchgate.netrsc.org This method produces nanoparticles with a regular fusiform shape, high surface area, and improved charge transport properties. researchgate.netrsc.org

| Precipitation Method | Catalyst | Key Features | Reference |

| Facile Precipitation | CuO nanosheets | High catalytic activity | acs.orgnih.gov |

| Rapid Precipitation | Cobalt-doped CuO | Changed nanoparticle morphology, enhanced efficiency | jim.org.cn |

| Sodium Citrate-Assisted Precipitation | CuO nanoparticles with oxygen vacancies | No calcination needed, high surface area | researchgate.netrsc.org |

Solvothermal and hydrothermal methods are versatile techniques for preparing well-defined nanostructured copper oxide catalysts. sciopen.com These methods involve a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium. sciopen.com These techniques allow for precise control over the size, shape, and crystallinity of the resulting nanoparticles.

For instance, a hydrothermal-calcination approach has been used to prepare a CuO-CeO₂ composite catalyst. mdpi.com This combination of methods can lead to materials with unique properties. Similarly, the combination of microwave-assisted and solvothermal methods can produce hierarchical porous structures with larger specific surface areas and enhanced stability. mdpi.com

| Synthesis Technique | Resulting Material | Advantages | Reference |

| Hydrothermal-Calcination | CuO-CeO₂ composite | Unique composite properties | mdpi.com |

| Microwave-Assisted Solvothermal | Hierarchical porous structures | Larger specific surface area, enhanced stability | mdpi.com |

Calcination is a heat treatment process applied to solid materials to induce thermal decomposition, phase transition, or removal of volatile fractions. In the context of catalyst synthesis, calcination is often a crucial final step to obtain the desired crystalline phase and surface properties.

A direct one-step calcination method using a nonionic polymeric structure-directing agent like polyethylene (B3416737) glycol (PEG) has been developed to prepare CuO catalysts with significantly enhanced surface area and excellent catalytic performance. researchgate.netnih.gov Another example involves the preparation of CuO/eggshell catalysts through a wet-impregnation method followed by calcination at 600 °C. iwaponline.com This process decomposes the calcium carbonate in the eggshell to calcium oxide, creating a supported catalyst. iwaponline.com Furthermore, a sol-gel calcination method has been employed to create magnetic copper ferrite (B1171679) and biochar composites (CuFe₂O₄@BC). mdpi.com

| Calcination Approach | Catalyst | Precursor/Support | Key Outcome | Reference |

| One-Step Calcination | CuO | Polyethylene glycol | Enhanced surface area | researchgate.netnih.gov |

| Wet-Impregnation & Calcination | CuO/eggshell | Eggshell | Supported catalyst | iwaponline.com |

| Sol-Gel Calcination | CuFe₂O₄@BC | Biochar | Magnetic composite catalyst | mdpi.com |

Copper Ferrite Spinels (CuFe₂O₄)

Copper ferrite (CuFe₂O₄), a type of spinel ferrite, has emerged as a promising catalyst for PMS activation due to its magnetic properties, which allow for easy separation, high stability, and the synergistic effects between copper and iron. mdpi.comiwaponline.com

The synthesis of CuFe₂O₄ often involves co-precipitation followed by calcination. Magnetic CuFe₂O₄ nanoparticles have been successfully synthesized using a co-precipitation method with a subsequent calcination step at 500 °C. iwaponline.comdntb.gov.ua The calcination temperature is a critical parameter that influences the catalytic performance of the resulting material. iwaponline.com Another approach involves a microwave-assisted synthesis method, which offers a facile route to produce CuFe₂O₄ nanocatalysts. bohrium.com Additionally, a freeze-drying method has been utilized to obtain CuFe₂O₄ for activating peroxymonosulfate. researchgate.net

| Synthesis Method | Catalyst | Key Features | Reference |

| Co-precipitation and Calcination | Magnetic CuFe₂O₄ nanoparticles | Magnetic, stable, synergistic effects | iwaponline.comdntb.gov.ua |

| Microwave-Assisted Synthesis | CuFe₂O₄ nanocatalysts | Facile production | bohrium.com |

| Freeze-Drying | CuFe₂O₄ | Alternative synthesis route | researchgate.net |

Co-precipitation Techniques

Co-precipitation is a widely utilized and facile method for synthesizing copper-based catalysts for peroxymonosulfate (PMS) activation. This technique involves the simultaneous precipitation of copper precursors along with other metal precursors from a solution to form a homogeneous, multi-metal material. The resulting precipitates are typically subjected to calcination at elevated temperatures to yield the final catalyst.

A common application of this method is in the synthesis of copper ferrite (CuFe₂O₄) nanoparticles. In a typical procedure, copper nitrate (B79036) (Cu(NO₃)₂·3H₂O) and iron nitrate (Fe(NO₃)₃·9H₂O) are dissolved in deionized water. iwaponline.com The pH of the solution is then adjusted to a basic range (e-g-, 9-10) using a precipitating agent like sodium hydroxide (B78521) (NaOH), leading to the formation of metal hydroxides. iwaponline.com These precursors are then aged, washed, and calcined to produce the crystalline CuFe₂O₄. The calcination temperature is a critical parameter influencing the catalytic performance of the synthesized material. iwaponline.com For instance, magnetic CuFe₂O₄ nanoparticles synthesized via co-precipitation and calcined at 500 °C have demonstrated high activity and stability in activating PMS for the degradation of organic pollutants. iwaponline.com

The co-precipitation method is not limited to ferrites. It is also employed for the synthesis of other mixed metal oxides and layered double hydroxides (LDHs). For example, copper-containing LDHs are often synthesized using this approach. mdpi.com The key advantage of co-precipitation is its ability to achieve a high dispersion of the active copper species within a stable matrix, which can enhance catalytic activity and minimize the leaching of copper ions. researchgate.net

Table 1: Examples of Copper-Based Catalysts Synthesized via Co-precipitation

| Catalyst | Precursors | Precipitating Agent | Calcination Temperature (°C) | Reference |

|---|---|---|---|---|

| CuFe₂O₄ | Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O | NaOH | 500 | iwaponline.com |

| CuFeMnO | Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O, MnCl₂·4H₂O | NaOH | 90 (synthesis temp) | pnas.org |

Composite Formation with Other Oxides

To enhance the stability and catalytic activity of copper-based materials, they are often integrated into composite structures with other oxides. This approach can improve the dispersion of the active sites, increase surface area, and create synergistic effects between the different components.

One strategy involves supporting copper oxide (CuO) on other materials. For example, CuO supported on magnesium aluminum layered double hydroxide (LDH) has been synthesized to improve stability and prevent copper ion leaching. researchgate.net The high alkalinity and buffering capacity of the LDH support are beneficial in this regard. researchgate.net Similarly, biochar-supported CuO composites have been developed and shown to be effective PMS activators for treating highly saline organic wastewater. researchgate.net

Another approach is the creation of mixed metal oxides where copper is combined with other transition metals. For instance, a chromate (B82759) of copper and cobalt (Φy) was synthesized and subsequently calcined to form a mixed metal oxide (MMO). nih.govmdpi.com This MMO demonstrated effective PMS activation for the degradation of ciprofloxacin, with the added benefit of preventing the leaching of toxic cobalt ions that was observed with the uncalcined material. nih.govmdpi.com The formation of these composites can be achieved through various methods, including co-precipitation, impregnation, and hydrothermal synthesis. nih.goviwaponline.com

Table 2: Examples of Copper-Based Composite Catalysts

| Composite Material | Synthesis Method | Application | Key Finding | Reference |

|---|---|---|---|---|

| CuO/eggshell | Impregnation | Reactive Blue 19 degradation | High degradation efficiency (approx. 100% in 20 min) | iwaponline.com |

| CuO/LDH | Co-precipitation | Pollutant degradation | Avoided leaching of Cu ions | researchgate.net |

| BC-CuO | Not specified | Highly saline wastewater treatment | Rapid removal of various organic pollutants | researchgate.net |

Zero-Valent Copper (ZVC) Materials

Zero-valent copper (ZVC) has emerged as a promising catalyst for PMS activation due to its high reactivity. Synthesis methods for ZVC materials often focus on creating nanoscale particles to maximize surface area and catalytic efficiency.

Pyrolysis Methods for Biochar-Loaded ZVC

A simple and effective method for producing ZVC is through the pyrolysis of biomass impregnated with a copper salt. nih.govmdpi.com In this one-pot process, a biomass precursor, such as rosemary extraction residues, is impregnated with a solution of a copper salt like cupric acetate. jeeng.netbibliotekanauki.pl The impregnated biomass is then subjected to pyrolysis in an inert atmosphere. jeeng.netbibliotekanauki.pl During pyrolysis, the copper salt is reduced to zero-valent copper nanoparticles, which become embedded within the resulting biochar matrix. jeeng.netbibliotekanauki.pl This method is advantageous as it utilizes waste biomass and simultaneously creates a stable support for the ZVC nanoparticles, preventing their aggregation and enhancing their catalytic activity. nih.govmdpi.com Biochar-loaded ZVC has been successfully used to activate peroxydisulfate (B1198043) (PDS) for the decolorization of dyes. jeeng.netbibliotekanauki.pl

Reduction-Based Synthesis

Chemical reduction is a common bottom-up approach for synthesizing ZVC nanoparticles. This method involves the reduction of a copper salt (e.g., copper(II) sulfate or copper(II) chloride) in a solution using a reducing agent. Various reducing agents have been employed, including sodium borohydride (B1222165), sodium hypophosphite, and L-ascorbic acid. nih.gov The choice of reducing agent and the presence of capping agents can influence the size, morphology, and stability of the resulting ZVC nanoparticles. nih.gov For instance, L-ascorbic acid can act as both a reducing agent and a capping agent, preventing the agglomeration of the nanoparticles. nih.gov These chemically synthesized ZVC nanoparticles have been shown to be effective in activating PMS for the degradation of various organic pollutants. mdpi.com

Copper Sulfide (B99878) (CuS) Materials

Copper sulfide (CuS), particularly in its covellite mineral form, is an effective catalyst for PMS activation. researchgate.net Hydrothermal and solvothermal methods are commonly employed for the synthesis of CuS nanomaterials with controlled morphologies.

In a typical hydrothermal synthesis, a copper precursor, such as copper chloride or copper nitrate, is reacted with a sulfur source, like sodium sulfide, thiourea (B124793), or thioacetamide, in an aqueous solution within a sealed autoclave at elevated temperatures (e.g., 130-150°C). eeer.orgtandfonline.comprimescholars.com The reaction parameters, including the ratio of copper to sulfur, the type of sulfur precursor, the reaction temperature, and the duration, can significantly influence the morphology of the resulting CuS, leading to the formation of nanoparticles, nanorods, nanoplates, or hierarchical flower-like structures. eeer.orgtandfonline.comprimescholars.com For instance, using thiourea as the sulfur source has been shown to produce self-assembled hexagonal plates stacked into cylindrical structures. tandfonline.com These synthesized CuS materials have demonstrated efficient catalytic activity in activating PMS for the degradation of organic pollutants like diethyl phthalate. researchgate.net

Table 3: Synthesis Parameters and Morphologies of CuS Materials

| Copper Precursor | Sulfur Precursor | Synthesis Method | Temperature (°C) | Resulting Morphology | Reference |

|---|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Thiourea | Hydrothermal | 150 | Self-assembled hexagonal plates | tandfonline.com |

| CuCl₂ | Sodium sulfide | Hydrothermal | 130 | Nanoparticles, spherical-like | eeer.org |

Copper-Incorporated Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of copper into MOF structures creates highly active catalysts for PMS activation due to the well-defined and accessible active sites.

The most common method for synthesizing copper-incorporated MOFs is solvothermal or hydrothermal synthesis. mdpi.comnih.govnih.gov This involves dissolving a copper salt (e.g., copper nitrate) and an organic linker (e.g., 2,5-dihydroxyterephthalic acid or 1,3,5-benzenetricarboxylic acid) in a solvent, often a mixture of N,N'-dimethylformamide (DMF) and ethanol (B145695), and heating the mixture in a sealed autoclave. nih.gov The reaction temperature and time are crucial parameters that control the crystallization process and the final structure of the MOF. nih.gov

Bimetallic MOFs, where copper is incorporated alongside another metal like iron or cobalt, have also been synthesized to enhance catalytic performance through synergistic effects. nih.govnih.govrsc.org For example, a bimetallic FeCu-MOF was fabricated using a solvothermal process with iron(II) chloride, copper(II) nitrate, and 2,5-dihydroxyterephthalic acid as precursors. nih.gov In some cases, a single-step hydrothermal method can lead to the in-situ formation of zero-valent copper particles on the surface of a cobalt-based MOF, creating a composite material with excellent catalytic activity for PMS activation. nih.govrsc.org

Table 4: Examples of Copper-Incorporated MOFs and their Synthesis

| MOF | Metal Precursors | Organic Linker | Synthesis Method | Key Feature | Reference |

|---|---|---|---|---|---|

| FeCu-MOF | FeCl₂·4H₂O, Cu(NO₃)₂·3H₂O | 2,5-dihydroxyterephthalic acid | Solvothermal | Bimetallic framework | nih.gov |

| Cu@Co-MOF | Cu²⁺ and Co²⁺ salts | Not specified | Hydrothermal | In-situ formation of zero-valent copper | nih.govrsc.org |

Single-Atom Copper Catalysts

Single-atom catalysts (SACs) represent a frontier in catalysis, prized for their maximum atomic utilization efficiency, well-defined active sites, and unique catalytic mechanisms. rsc.org In the context of peroxymonosulfate (PMS) activation, copper SACs are engineered to disperse individual copper atoms onto supportive substrates, preventing agglomeration into nanoparticles and ensuring that each atom is a potential active center. nih.gov This atomic dispersion can lead to distinct electronic structures and coordination environments, which in turn govern the catalytic performance and reaction pathways. rsc.orgnih.gov

Carbon materials are widely used as supports for copper SACs due to their large surface area, excellent conductivity, and high chemical stability. researchgate.netnso-journal.org The synthesis of these catalysts involves anchoring individual copper atoms onto the carbon matrix, often enhanced by the presence of heteroatoms like nitrogen.

A common fabrication strategy is high-temperature pyrolysis of a mixture containing a copper source, a carbon source, and often a nitrogen source. nih.gov For instance, a cost-effective approach involves using waste adsorbent-based biochar as the carbon support. In one method, atomic Cu was anchored onto porous N-doped biochar (SACu@NBC) derived from waste biomass. rsc.orgrsc.org The nitrogen atoms within the carbon lattice play a crucial role, creating coordination sites (e.g., Cu-Nₓ) that securely trap the copper atoms. researchgate.net This coordination not only anchors the atoms but also modulates their electronic properties, lowering the band gap of the carbocatalyst and facilitating electron transfer, which is critical for PMS activation. researchgate.netrsc.org

Research indicates that the activation of PMS by these Cu-N-C catalysts often proceeds through a non-radical, electron-transfer pathway rather than generating traditional radicals. rsc.orgrsc.org Density functional theory (DFT) calculations have shown that isolated atomic Cu sites serve as the primary active centers, improving the material's electron transfer capacity. rsc.org The precise synthesis is critical; if the concentration of the copper precursor is too high during synthesis, it can lead to the formation of copper nanoparticles instead of the desired single atoms. nih.gov

Table 1: Research Findings on Single-Atom Copper Catalysts on Carbon Supports

| Catalyst System | Carbon Support Source | Synthesis Highlight | Key Finding | Reference |

| SACu@NBC | Waste Adsorbent Biochar | Pyrolysis of Cu-laden biosorbent | Isolated atomic Cu sites serve as active centers for a non-radical electron transfer pathway. | rsc.orgrsc.org |

| Cu-N-C | General | Coordination with N sites | Cu-N bonding facilitates the anchoring of Cu atoms and lowers the band gap for easier electron transfer. | researchgate.net |

| Cu-SAC on g-C₃N₄ | Melamine/Urea | Thermal polymerization | Graphitic carbon nitride (g-C₃N₄) provides a well-organized, N-rich support for anchoring metal atoms. | mdpi.com |

| CuN₂O₂ sites | EDTA precursor | Low-temperature pyrolysis | Formation of unique CuN₂O₂ coordination environments. | nih.gov |

Copper Nanomaterials (e.g., Nanowires)

Beyond single-atom catalysts, copper nanomaterials with various morphologies, such as nanoparticles, nanosheets, and nanowires, are effective for activating peroxymonosulfate. mdpi.comacs.org These materials offer a high surface area and unique electronic properties derived from their nanoscale dimensions.

Copper(II) oxide (CuO) is one of the most studied copper nanomaterials for this purpose, recognized for its stability, low cost, and high catalytic efficiency compared to other copper oxides like Cu₂O. mdpi.com CuO nanosheets, for example, have been synthesized via a simple precipitation method and have demonstrated high activity in PMS activation. acs.org The mechanism often involves the generation of high-valent copper species, such as Cu(III), on the catalyst surface. acs.org

Nanoscale zerovalent copper (nZVC) is another class of highly reactive materials. It can be synthesized through various chemical reduction methods, using reducing agents like sodium borohydride or ascorbic acid in the presence of stabilizing agents. nih.gov Solvothermal methods have also been employed to produce nZVC and other supported copper nanoparticles. nih.gov

Furthermore, advanced nanostructures like copper-based metal-organic frameworks (MOFs) have been developed. A Cu-based MOF featuring planar trinuclear [Cu₃(μ₃-O)]⁴⁺ clusters was synthesized and showed high efficiency in activating PMS due to its abundance of open metal sites and stable porous framework. rsc.org Green synthesis routes, using plant extracts, have also been explored for producing copper nanoparticles (CuNPs) that effectively activate peroxosulfates. researchgate.net

Table 2: Synthesis and Characteristics of Various Copper Nanomaterials

| Nanomaterial | Synthesis Method | Key Structural/Morphological Feature | Activation Insight | Reference(s) |

| CuO Nanosheets | Facile Precipitation | 2D sheet-like morphology | High catalytic activity attributed to the formation of surface-associated Cu(III). | acs.org |

| Nanoscale Zerovalent Copper (nZVC) | Chemical Reduction | Nanoparticles | Acts as an electron donor to activate PMS. | nih.gov |

| Co-doped CuO | Chemical Reduction & Calcination | Doped nanocatalysts | Synergistic effect between cobalt and copper enhances PMS activation. | bohrium.com |

| Cu-based MOF | Solvothermal | Trinuclear [Cu₃(μ₃-O)]⁴⁺ clusters, porous framework | Rich open metal sites provide high catalytic activity. | mdpi.comrsc.org |

| Green CuNPs | Green Synthesis (Plant Extract) | Crystalline, cubical nanoparticles | An environmentally benign catalyst for activating PMS. | researchgate.net |

Structural and Morphological Control in Catalyst Synthesis

The catalytic efficacy of copper-based materials in activating peroxymonosulfate is profoundly influenced by their physical and chemical structure. Therefore, precise control over the synthesis process to dictate the catalyst's morphology, crystallinity, and surface properties is paramount for enhancing performance. mdpi.com

Several synthesis strategies allow for this level of control. The solvothermal method , for instance, enables fine-tuning of particle size, shape, and crystallinity by adjusting parameters such as reaction temperature, duration, and the type of solvent used. mdpi.com This method is frequently used for creating complex structures like metal-organic frameworks (MOFs). mdpi.comMicrowave-assisted synthesis offers a rapid and energy-efficient alternative that can accelerate the nucleation and growth of high-quality nanocrystals. mdpi.com

The coprecipitation method is another versatile technique, often used to synthesize mixed-metal oxides like copper ferrite (CuFe₂O₄) and ternary spinel oxides (e.g., CuFeMnO). iwaponline.compnas.org In this process, the final properties of the catalyst are heavily dependent on post-synthesis treatments, particularly the calcination temperature, which affects crystallinity and surface area. iwaponline.comnih.gov A facile coprecipitation method was used for the scalable production of a Cu-Fe-Mn spinel oxide that possessed abundant oxygen vacancies and symmetry-breaking sites, features that were critical to its superior catalytic capacity. pnas.org

The use of structure-directing agents is another effective strategy. For example, adding polyethylene glycol (PEG) during a one-step calcination process for CuO resulted in a catalyst with a significantly enhanced surface area and excellent performance. researchgate.net At the atomic level, structural control can involve creating specific chemical bonds to regulate electronic properties. One study demonstrated the construction of a C–O–Cu covalent bond on a catalyst's surface, which facilitated the Cu(II)/Cu(I) redox cycle by shortening the electron migration distance, thereby boosting PMS activation. acs.org These tailored synthesis approaches are crucial for developing robust and highly active copper-based catalysts.

Table 3: Strategies for Structural and Morphological Control

| Control Strategy | Synthesis Method | Resulting Feature | Impact on Catalysis | Reference(s) |

| Parameter Tuning | Solvothermal | Controlled size, morphology, and crystallinity | Optimized catalyst structure for higher activity. | mdpi.com |

| Calcination Temperature | Coprecipitation | Specific crystalline phases (e.g., spinel CuFe₂O₄) | Affects stability and catalytic performance. | iwaponline.comnih.gov |

| Use of Directing Agent | Calcination with PEG | Enhanced surface area in CuO | Increased number of active sites. | researchgate.net |

| Scalable Production | Facile Coprecipitation | Oxygen vacancies, symmetry-breaking sites | Endorses superior PMS-catalytic capacity. | pnas.org |

| Covalent Bond Construction | In-situ Growth | C-O-Cu bonds | Regulates electron transfer and accelerates the redox cycle of copper species. | acs.org |

Mechanisms of Peroxymonosulfate Activation by Copper Species

General Principles of Persulfate Activation

Persulfates, including peroxymonosulfate (B1194676) (PMS, HSO₅⁻) and persulfate (PDS, S₂O₈²⁻), are powerful oxidants that require activation to generate more potent and less selective reactive species for the degradation of recalcitrant organic pollutants. nih.govnih.gov The core of the activation process is the cleavage of the peroxide bond (-O-O-) within the persulfate molecule. mdpi.comresearchgate.net This bond scission can be initiated through various methods, including thermal energy, ultraviolet (UV) irradiation, and, most notably, catalysis by transition metals. nih.govrsc.orgmdpi.com

Transition metals like iron, cobalt, and copper are recognized as effective activators because of their ability to donate electrons, initiating the decomposition of the persulfate anion. nih.govmdpi.commdpi.com This electron transfer to the peroxide bond leads to its homolytic cleavage, producing highly reactive sulfate (B86663) radicals (SO₄•⁻) and, depending on the reaction conditions, hydroxyl radicals (HO•). mdpi.comrsc.org The catalytic cycle is sustained by the subsequent oxidation of the reduced metal ion back to its higher oxidation state by another persulfate molecule.

Copper Redox Cycling Pathways

The catalytic prowess of copper in activating peroxymonosulfate is rooted in its versatile redox chemistry, primarily involving the cycling between different oxidation states. researchgate.net These pathways are not mutually exclusive and can operate concurrently, with the dominant mechanism often depending on the specific copper species and reaction environment. The two principal redox cycles involve the Cu(II)/Cu(I) couple and the formation of high-valent Cu(III) species.

A fundamental pathway for PMS activation by copper involves the redox cycling between Cu(II) and Cu(I). researchgate.net This cycle is a critical driver for the continuous generation of reactive oxidants. The process can be initiated by the reduction of the more stable cupric ion, Cu(II), to the cuprous ion, Cu(I). This reduction can be facilitated by various means, including the presence of reducing agents or even certain pollutants that can donate electrons. acs.orgiwaponline.com In some systems, zero-valent copper (Cu⁰) can act as the initial source of Cu(I). mdpi.com

Once formed, Cu(I) readily reacts with the peroxymonosulfate molecule (HSO₅⁻). In this step, Cu(I) donates an electron to the peroxide bond, causing it to break and generate a sulfate radical (SO₄•⁻). Simultaneously, Cu(I) is oxidized back to Cu(II), allowing the catalytic cycle to continue. plu.mxresearchgate.net Some research also indicates that pollutants themselves can facilitate the valence cycles of Cu⁺/Cu²⁺ by forming complexes with copper active sites, which rearranges the charge and makes it easier to obtain electrons, thereby accelerating the reduction of Cu²⁺ to Cu⁺ and promoting PMS activation. researchgate.netacs.orgnih.gov

| Reaction Step | Equation | Description |

|---|---|---|

| Reduction of Cu(II) | Cu(II) + e⁻ → Cu(I) | Cupric ion is reduced to cuprous ion, often by a reducing agent or the target pollutant. |

| Activation of PMS by Cu(I) | Cu(I) + HSO₅⁻ → Cu(II) + SO₄•⁻ + OH⁻ | Cuprous ion activates peroxymonosulfate, generating a sulfate radical and regenerating the cupric ion. |

Beyond the conventional Cu(II)/Cu(I) cycle, a growing body of evidence points to the formation and critical role of high-valent copper species, specifically Cu(III), as a primary oxidant in certain copper-PMS systems. researchgate.netacs.orgresearchgate.net This pathway is particularly prominent with heterogeneous catalysts like copper oxide (CuO). nih.govresearchgate.netacs.org In this mechanism, surface-associated Cu(II) interacts with a peroxymonosulfate molecule, leading to the oxidation of Cu(II) to Cu(III) and the formation of a sulfate radical and a hydroxide (B78521) ion. researchgate.netresearchgate.net

The formation of Cu(III) has been confirmed through various analytical techniques, including in-situ Raman spectroscopy and electron paramagnetic resonance (EPR). acs.orgnih.gov Unlike radical-based pathways, the Cu(III)-mediated process can be highly efficient and selective. acs.orgnih.gov This high-valent species is a powerful oxidant capable of directly attacking organic pollutants. nih.govresearchgate.netacs.org

Once formed, the surface-bound Cu(III) species acts as a potent electrophile, directly oxidizing organic contaminants without necessarily relying on the generation of free radicals in the bulk solution. nih.govacs.org This direct electron transfer from the pollutant to the Cu(III) center results in the degradation of the organic molecule and the reduction of Cu(III) back to Cu(II), completing the catalytic cycle. researchgate.net

Research has demonstrated that Cu(III) can preferentially oxidize phenolic compounds, with reaction rate constants being inversely proportional to the ionization potentials of the pollutants. nih.govresearchgate.netacs.org This pathway can lead to exceptionally high utilization of peroxymonosulfate, as it minimizes less efficient side reactions. nih.govresearchgate.netacs.org For instance, the CuO/PMS system has shown significantly higher PMS utilization efficiency for pollutant mineralization compared to systems dominated by radical or singlet oxygen pathways. nih.govresearchgate.netacs.org

High-Valent Copper Species (e.g., Cu(III)) Formation and Reactivity

Reactive Oxygen Species (ROS) Generation

The activation of peroxymonosulfate by copper catalysts culminates in the production of various reactive oxygen species (ROS). mdpi.commdpi.com These species are the primary agents responsible for the degradation of organic pollutants. researchgate.net The type and relative contribution of each ROS can vary depending on the specific copper catalyst, pH, and other matrix components. nih.gov The main ROS generated include the sulfate radical (SO₄•⁻) and the hydroxyl radical (HO•). nih.govmdpi.com

| Reactive Species | Chemical Formula | Primary Formation Pathway |

|---|---|---|

| Sulfate Radical | SO₄•⁻ | One-electron reduction of HSO₅⁻ by Cu(I). mdpi.com |

| Hydroxyl Radical | HO• | Reaction of SO₄•⁻ with water or hydroxide ions, or from the decomposition of Cu(III) species. acs.orgnih.gov |

The sulfate radical (SO₄•⁻) is a hallmark of persulfate-based AOPs and a key oxidant generated in copper-activated PMS systems. nih.govmdpi.com It is a powerful and relatively long-lived radical with a high standard redox potential, enabling it to oxidize a wide array of organic compounds. mdpi.com

The principal mechanism for SO₄•⁻ formation in this system is the reaction between the reduced copper species, Cu(I), and the peroxymonosulfate anion (HSO₅⁻). As described in the Cu(II)/Cu(I) redox cycle, Cu(I) donates a single electron to the peroxide bond of PMS. This electron transfer induces the homolytic cleavage of the O-O bond, resulting in the formation of a sulfate radical (SO₄•⁻) and a hydroxide ion (OH⁻), while Cu(I) is oxidized to Cu(II). mdpi.comnih.gov In some systems, particularly those involving manganese-copper composite oxides, the generation of sulfate radicals can be significantly enhanced. nih.govmdpi.com

Hydroxyl Radical (•OH) Formation

The generation of hydroxyl radicals (•OH), a highly reactive oxygen species (ROS), is a key process in copper-catalyzed PMS activation. Studies have confirmed that in systems utilizing zero-valent copper (ZVC), the hydroxyl radical is a dominant species in the degradation of pollutants like Naproxen. nih.gov This is often verified through electron spin resonance (ESR) and radical scavenging experiments. nih.gov

The formation of •OH can occur through several mechanisms. In systems with zero-valent copper (ZVC) or Cu(I), the following reactions are proposed mdpi.comdntb.gov.uamdpi.com:

Activation by Cu(I): Peroxymonosulfate can accelerate the corrosion of ZVC, leading to the release of Cu(I) ions. mdpi.comdntb.gov.ua These Cu(I) species then react with PMS to generate sulfate radicals (SO₄•⁻), which can subsequently react with water or hydroxide ions to form hydroxyl radicals. mdpi.com

Cu⁺ + HSO₅⁻ → Cu²⁺ + SO₄•⁻ + OH⁻

SO₄•⁻ + H₂O → HSO₄⁻ + •OH

Direct Reaction: Some studies suggest that both sulfate and hydroxyl radicals are produced directly from the reaction where Cu²⁺ is initially reduced to Cu⁺ by HSO₅⁻. mdpi.com In certain systems, such as those using CuO catalysts, it's proposed that the catalyst facilitates the decomposition of PMS into both SO₄•⁻ and •OH. mdpi.com

It has been noted that under alkaline conditions, sulfate radicals can be converted to hydroxyl radicals, further contributing to the •OH concentration in the system. mdpi.com

Superoxide (B77818) Radical (O₂•⁻) Generation

The superoxide radical (O₂•⁻) is another reactive species generated during the copper-catalyzed activation of PMS. Its formation is often linked to the redox cycling of copper ions.

The generation of superoxide can be initiated by the reaction of Cu(II) with PMS researchgate.net:

Cu²⁺ + HSO₅⁻ → Cu⁺ + SO₅•⁻ + H⁺

The resulting sulfate peroxide radical (SO₅•⁻) can then lead to the formation of superoxide radicals.

In some complex systems, such as a Cu-TCPP(BA)-MOF catalyst under visible light, the transition from Cu(I) to Cu(II) in reaction with HSO₅⁻ triggers a cascade of reactions that result in the formation of superoxide, among other species. mdpi.com While superoxide can directly degrade some pollutants, it also plays a critical role as an intermediate in the formation of other reactive species, particularly singlet oxygen. researchgate.netresearchgate.net Furthermore, superoxide radicals have been identified as important for the reduction of high-valence copper species like Cu(III), helping to sustain the catalytic cycle. researchgate.net

Singlet Oxygen (¹O₂) Pathways

Singlet oxygen (¹O₂), a non-radical reactive species, is frequently identified as a key oxidant in copper-activated PMS systems, particularly in pathways that are not dominated by free radicals. nih.govresearchgate.netrsc.orgmdpi.com

Several pathways for ¹O₂ generation have been proposed:

From Superoxide Radicals: A primary route for singlet oxygen formation is through the recombination or reaction of superoxide radicals (O₂•⁻), which themselves are generated from the interaction between copper species and PMS. researchgate.netrsc.org

PMS Self-Decomposition: High-valence metals like Fe³⁺ in copper-containing catalysts (e.g., CuFeO₂) can react with PMS to produce sulfate peroxide radicals (SO₅•⁻), which may then react further to generate singlet oxygen. mdpi.com

Direct PMS Activation: Some catalyst surfaces can directly activate PMS to produce ¹O₂. researchgate.net For instance, in a CuO-CeO₂/PMS system, electron transfer between the metal oxides and the formation of oxygen vacancies are credited with enhancing ¹O₂ production. nih.gov Single-atom copper catalysts have also been shown to selectively adsorb the terminal oxygen of PMS, promoting the generation of SO₅•⁻, which leads to ¹O₂. researchgate.net

The dominance of the singlet oxygen pathway is often associated with non-radical degradation mechanisms and can be highly effective for the degradation of specific organic pollutants. nih.govmdpi.com

Non-Radical Activation Mechanisms

Beyond the generation of free radicals, copper species can activate peroxymonosulfate through non-radical pathways. These mechanisms are often advantageous as they can be less susceptible to interference from background ions in complex water matrices. nih.govmdpi.com Key non-radical pathways include direct electron transfer and the action of surface-bound reactive species. researchgate.netresearchgate.net

Direct Electron Transfer (DET) from Pollutants to Catalyst

The Direct Electron Transfer (DET) mechanism involves the catalyst acting as a mediator to shuttle electrons from the organic pollutant to the peroxymonosulfate, leading to the oxidation of the pollutant without the generation of free radicals in the bulk solution. researchgate.netresearchgate.netnih.gov

In this process:

The pollutant adsorbs onto the surface of the copper-based catalyst.

The catalyst facilitates the transfer of electrons from the adsorbed pollutant to the PMS molecule.

The pollutant is oxidized, and the PMS is reduced.

This pathway has been identified in systems using catalysts like atomic copper anchored on biochar. researchgate.net The efficiency of this electron transfer can be enhanced by the catalyst's structure, such as the presence of single copper atoms which can narrow the band gap and improve electron transfer capacity. researchgate.net The formation of a metastable intermediate between the catalyst and PMS is a key step in initiating this effective non-radical reaction. nih.gov

Surface-Bound Reactive Species

In many heterogeneous catalytic systems, the reactive species are not released into the solution but remain bound to the catalyst's surface. mdpi.comresearchgate.net These surface-bound species are responsible for the degradation of pollutants that adsorb onto or come into close proximity with the catalyst surface.

One of the most significant surface-bound species in copper-activated systems is high-valent copper, specifically Cu(III). researchgate.netresearchgate.net The formation of a surface Cu(II)-PMS complex can lead to the generation of surface-bound Cu(III). researchgate.net This powerful oxidant can then directly oxidize adsorbed organic pollutants. researchgate.netresearchgate.net This mechanism is considered a non-radical pathway and has been observed in systems using CuO catalysts. The catalytic cycle involves the reduction of Cu(III) back to Cu(II) through the one-electron oxidation of the contaminant. researchgate.net

Influence of Copper Speciation and Valence States on Mechanism

The specific reaction pathway—whether radical-mediated or non-radical—is heavily dependent on the speciation and valence state of the copper catalyst. mdpi.commdpi.com The redox cycling between different copper oxidation states (e.g., Cu(I)/Cu(II), Cu(II)/Cu(III)) is fundamental to the activation process. researchgate.netresearchgate.netmdpi.comresearchgate.net

Zero-Valent Copper (Cu⁰) and Cuprous Copper (Cu⁺): Low-valence copper species like Cu⁰ and Cu⁺ are generally associated with radical-dominated pathways. mdpi.com They can react with PMS to generate powerful oxidizing radicals like sulfate (SO₄•⁻) and hydroxyl (•OH). mdpi.commdpi.com For instance, PMS can accelerate the corrosion of Cu⁰ to release Cu⁺, which is a potent activator of PMS to produce radicals. mdpi.comdntb.gov.ua

Cupric Copper (Cu²⁺): Cu(II) can participate in both radical and non-radical pathways. It can be reduced to Cu⁺ to initiate radical chain reactions. mdpi.com Alternatively, the complexation of Cu(II) with certain pollutants can enhance its ability to activate PMS, leading to the formation of Cu(III) and a non-radical degradation pathway. acs.org

High-Valent Copper (Cu(III)): The formation of Cu(III) is a key feature of several non-radical, surface-mediated activation mechanisms. researchgate.net Cu(II) on the catalyst surface can react with PMS to form a surface-bound Cu(III) species, which then acts as the primary oxidant. researchgate.netresearchgate.net The catalytic cycle is completed when Cu(III) is reduced back to Cu(II) by the pollutant. researchgate.net This pathway is often highly efficient and selective.

The interplay between these valence states creates a versatile catalytic system. For example, in delafossite (B1172669) (CuFeO₂) catalysts, the presence of high-valence Fe³⁺ alongside Cu⁺ promotes a non-radical pathway dominated by singlet oxygen. mdpi.com In contrast, catalysts that facilitate the continuous generation of low-valence species tend to favor radical-dominated pathways. mdpi.com The electronic structure of the catalyst and its ability to facilitate electron transfer are crucial in determining which copper valence states are active and which degradation mechanism prevails. mdpi.comresearchgate.net

Data Tables

Table 1: Degradation Efficiency of Various Pollutants by Copper-Activated Peroxymonosulfate.

| Catalyst System | Pollutant | Degradation Efficiency | Time (min) | Key Reactive Species |

| CuO-CeO₂/PMS | Rhodamine B | 100% | 60 | ¹O₂ nih.gov |

| CuO-CeO₂/PMS | Methylene (B1212753) Blue | 85.39% | 60 | ¹O₂ nih.gov |

| CuO-CeO₂/PMS | Atrazine (B1667683) | 98.44% | 60 | ¹O₂ nih.gov |

| CuFeO₂/PMS | Ofloxacin (B1677185) | 48% | 60 | ¹O₂ mdpi.com |

| CuMnO₂/PMS | Ofloxacin | 82% | 60 | •OH, SO₄•⁻ mdpi.com |

| ZVC/PMS | Orange G | 99.6% | 10 | •OH, SO₄•⁻ mdpi.com |

Compound Names

Factors Influencing Copper Peroxymonosulfate Reactivity

Solution pH Effects on Mechanism and Efficiency

The pH of the aqueous solution is a critical parameter that can alter both the efficiency and the dominant degradation mechanism of the copper-peroxymonosulfate system. Copper-based systems are noted for their versatility, often maintaining high catalytic activity across a wide pH range, including neutral and even alkaline environments, which can be an advantage over other transition metal systems like iron that are typically more effective in acidic conditions mdpi.com.

Research on copper oxide (CuO) nanosheets has demonstrated effective degradation of 4-chlorophenol (B41353) over a broad pH range of 3 to 10 acs.org. Similarly, a biochar-loaded zero-valent copper (CuC) system efficiently degraded enrofloxacin (B1671348) in a pH range of 2 to 11 nih.gov. However, the efficiency is not always uniform across the range. For the CuC/PMS system, degradation efficiency generally increases with a rising pH from 2 to 9 nih.gov. Under strongly acidic conditions (e.g., pH < 3), the activation of PMS can be inhibited because protons (H⁺) may form strong hydrogen bonds with the O–O bond in the peroxymonosulfate (B1194676) ion (HSO₅⁻) nih.gov. Conversely, in strongly alkaline environments (e.g., pH > 9), efficiency can decrease. This is attributed to the hydrolysis of PMS, which has a pKₐ of 9.4 nih.gov.

The solution pH also dictates the dominant reactive oxygen species (ROS). In a copper oxide-supported manganese oxide (CuO-OMS-2) system, the relative contributions of different radicals shifted significantly with pH. As the pH increased from 3 to 9, the contribution of sulfate (B86663) radicals (SO₄•⁻) to phenol (B47542) degradation increased from 25.17% to 75.60%, while the contribution of hydroxyl radicals (•OH) decreased from 69.23% to 22.80% nih.gov. The optimal catalytic activity for this specific system was observed at an initial pH of 5.0 nih.gov. It is clear that while the copper-peroxymonosulfate system is robust across various pH levels, its effectiveness and mechanism are highly pH-dependent mdpi.comnih.gov.

Table 1: Effect of pH on Dominant Reactive Species in CuO-OMS-2/PMS System This interactive table summarizes the shift in the contribution of different radicals with changing pH during phenol degradation.

| Initial pH | Contribution of SO₄•⁻ (%) | Contribution of •OH (%) |

|---|---|---|

| 3 | 25.17 | 69.23 |

| 9 | 75.60 | 22.80 |

Concentration Dependencies of Oxidant and Catalyst

Studies have consistently shown a positive correlation between reactant concentrations and degradation efficiency. For instance, the removal of enrofloxacin increased with higher dosages of either the CuC catalyst or PMS nih.gov. In the degradation of Orange G using a zero-valent copper (ZVC)/PMS system, increasing the PMS concentration from 1 mM to 3 mM significantly improved the removal efficiency from 86.4% to 100% mdpi.com. A further increase to 5 mM PMS accelerated the reaction to achieve complete removal in just 10 minutes mdpi.com.

Table 2: Effect of Oxidant and Catalyst Concentration on Pollutant Removal This interactive table provides data on how varying concentrations of PMS and copper catalysts affect the degradation of different pollutants.

| System | Pollutant | Variable | Concentration Change | Effect on Removal Efficiency |

|---|---|---|---|---|

| ZVC/PMS | Orange G | PMS | 1 mM → 3 mM | 86.4% → 100% |

| ZVC/PMS | Orange G | ZVC | 0.1 g/L → 0.3 g/L | Increased Efficiency |

| ZVC/PMS | Orange G | ZVC | 0.3 g/L → 0.5 g/L | Slightly Decreased Rate |

Impact of Coexisting Inorganic Anions

Natural water sources and wastewater invariably contain various inorganic anions, which can interfere with the copper-peroxymonosulfate oxidation process. The effects of these anions can be complex, ranging from inhibition and scavenging of radicals to, in some cases, promotion of the reaction.

Commonly studied anions include chloride (Cl⁻), bicarbonate (HCO₃⁻), sulfate (SO₄²⁻), nitrate (B79036) (NO₃⁻), and phosphate (B84403) (PO₄³⁻) nih.govmdpi.com.

Chloride (Cl⁻): The effect of chloride ions is often dual-natured. In some systems, Cl⁻ can react with sulfate and hydroxyl radicals to form less reactive chlorine-containing radicals, potentially inhibiting the degradation process nih.gov. However, in the ZVC/PMS system, a high concentration (50 mM) of Cl⁻ slightly promoted degradation, while a lower concentration (10 mM) was slightly inhibitory mdpi.com. The presence of chloride can also lead to the formation of toxic halogenated byproducts nih.gov.

Phosphate (PO₄³⁻): Phosphate ions, particularly H₂PO₄⁻, can inhibit oxidation processes nih.gov. In contrast, a study on the ZVC/PMS system found that PO₄³⁻ facilitated the degradation reaction, which was attributed to the hydrolysis of the anion, leading to an increase in solution pH and subsequent base activation of PMS mdpi.com.

Sulfate (SO₄²⁻) and Nitrate (NO₃⁻): These anions are generally considered to have a negligible impact on PMS activation and pollutant degradation in many systems nih.govrsc.org.

The PMS/CuO-3 system has demonstrated resilience, showing high pollutant removal even in the presence of various inorganic anions nih.gov.

Influence of Organic Matrix Components

The organic matrix of natural waters, primarily composed of substances like humic acid (HA) and natural organic matter (NOM), can significantly influence the reactivity of the copper-peroxymonosulfate system nih.govnih.gov. These organic components are typically complex macromolecules with numerous functional groups.

The primary effect of NOM and HA is competitive inhibition. These molecules can compete with the target pollutant for the reactive oxygen species generated by the activated PMS, thereby reducing the degradation efficiency nih.gov. The extent of this inhibition generally increases with higher concentrations of the organic matter nih.gov. This competitive consumption of radicals is a key mechanism for the observed attenuation of degradation efficiency in real water matrices mdpi.com.

However, some advanced catalyst designs show improved resistance to this interference. For example, a CuO-Fe₂O₃/MXene composite demonstrated excellent anti-interference capability, with coexisting matter having little influence on atrazine (B1667683) degradation at low concentrations researchgate.net. This suggests that catalyst surface properties can be engineered to minimize the negative impact of the organic matrix.

Temperature Effects on Reaction Kinetics

Temperature is a fundamental parameter in chemical kinetics, and the copper-peroxymonosulfate system is no exception. An increase in reaction temperature generally leads to an accelerated degradation rate. This is consistent with the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for reactions to proceed more quickly.

For instance, the degradation of bisphenol S using a Ca(OH)₂/PMS system was significantly accelerated as the temperature increased rsc.org. This positive correlation between temperature and reaction rate is a common observation in persulfate-based advanced oxidation processes. Thermal activation is itself a method for generating radicals from persulfates, and when combined with a catalyst, the effect can be synergistic. Studies on the thermal decomposition of related energetic materials, such as ammonium (B1175870) perchlorate, show that these compounds have distinct thermal decomposition temperatures and activation energies, underscoring the importance of thermal energy in initiating these oxidative reactions scholaris.ca.

Catalyst Structure-Activity Relationships

The catalytic activity in the copper-peroxymonosulfate system is profoundly dependent on the physicochemical properties of the copper catalyst. Factors such as the copper oxidation state, catalyst morphology, surface area, and composition all contribute to its ability to activate PMS.

Copper Oxides (CuO and Cu₂O): Both cupric oxide (CuO) and cuprous oxide (Cu₂O) are recognized as effective, low-cost, and low-toxicity heterogeneous catalysts mdpi.com. Comparative studies have indicated that CuO often exhibits higher catalytic activity than Cu₂O mdpi.com. However, a primary drawback of using simple copper oxides is the potential for copper ion leaching into the treated water, which is a form of secondary pollution mdpi.com.

Zero-Valent Copper (ZVC): ZVC is highly reactive and serves as an efficient activator of PMS mdpi.com. It can initiate the reaction through the generation of Cu(I) species on its surface.

Composite and Supported Catalysts: To enhance stability, prevent leaching, and improve performance, copper is often incorporated into various composite structures.

Graphene Supports: Supporting copper ferrite (B1171679) (CuFe₂O₄) on reduced graphene oxide (rGO) resulted in a catalyst with superior performance, attributed to a larger surface area and beneficial electronic interactions nih.gov. Coating copper foam with graphene was also found to increase degradation efficiency by 10% while simultaneously reducing Cu²⁺ leaching by 30% nih.gov.

Metal-Organic Frameworks (MOFs) and Layered Double Hydroxides (LDHs): These structures are engineered to enhance catalyst stability and minimize copper dissolution mdpi.com.

Bimetallic Catalysts: The inclusion of a second metal can create synergistic effects. In delafossite (B1172669) structures (ABO₂), substituting iron with manganese at the B-site (CuMnO₂ vs. CuFeO₂) markedly enhanced the removal of ofloxacin (B1677185) mdpi.com.

Single-Atom Catalysts (SACs): Dispersing copper as individual atoms on a support material, such as biochar, represents a state-of-the-art approach. These single-atom copper sites have been shown to be highly effective active centers for PMS activation, improving electron transfer capacity and promoting the degradation of pollutants rsc.org.

Table 3: Comparison of Different Copper-Based Catalysts for PMS Activation This interactive table summarizes the characteristics and performance of various types of copper catalysts.

| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Copper Oxides | CuO, Cu₂O | Low cost, high activity mdpi.com | Cu²⁺ leaching, limited optimal pH range mdpi.com |

| Zero-Valent Metal | ZVC | High reactivity mdpi.com | Potential for rapid consumption |

| Supported Catalysts | rGO/CuFe₂O₄, Graphene-Cu foam | Enhanced stability, reduced leaching, higher surface area nih.govnih.gov | More complex synthesis |

| Bimetallic Oxides | CuMnO₂, CuFeO₂ | Synergistic effects, tunable activity mdpi.com | Activity depends on specific metal combination |

| Single-Atom Catalysts | SACu@Biochar | Maximum atom efficiency, unique electronic properties, high activity rsc.org | Advanced synthesis required |

At the nanoscale, the catalytic activity of crystalline materials can be highly dependent on which crystal facets are predominantly exposed. Different crystallographic planes have distinct atomic arrangements, coordination numbers, and surface energies, which in turn affect their interaction with reactants like peroxymonosulfate.

Research into cuprous oxide (Cu₂O) has shown a strong dependence of catalytic activity on the crystal morphology for PMS activation. A study comparing different shapes found that cubic Cu₂O, which predominantly exposes {100} crystal planes, was more reactive for degrading bisphenol A than octahedral Cu₂O ({111} planes) or rhombic dodecahedral Cu₂O ({110} planes) researchgate.net.

This structure-dependent activity is not unique to copper catalysts but is a more general principle in heterogeneous catalysis. For comparison, studies on cobalt oxide (Co₃O₄) for PMS activation found that nanorods with predominantly exposed (110) planes exhibited superior activity. This was attributed to a higher concentration of surface defects, such as oxygen vacancies, and low-oxidation-state Co(II) on the (110) plane compared to the (100) and (111) planes nih.gov. These oxygen vacancies were identified as the primary active sites for the reaction nih.gov.

Interestingly, the optimal crystal plane can be reaction-specific. For the catalytic oxidation of carbon monoxide (CO), the activity of Cu₂O nanocrystals followed a different order: octahedra ({111}) > rhombic dodecahedra ({110}) > cubes ({100}) nih.gov. The high activity of the {111} plane in that context was linked to the presence of coordinated, unsaturated Cu(I) sites nih.gov. This highlights that the rational design of catalysts requires consideration of not just the material composition but also the specific atomic arrangement at the surface tailored to the desired chemical transformation.

Surface Oxygen Vacancies and Defects

The presence of surface oxygen vacancies and defects on copper-based catalysts significantly enhances the reactivity of the copper-peroxymonosulfate system. These imperfections in the crystal lattice act as highly active sites that can promote the generation of reactive oxygen species (ROS).

Research has demonstrated that copper oxide (CuO) nanoparticles synthesized to have a high number of oxygen vacancies exhibit substantially higher catalytic activity in activating peroxymonosulfate compared to their counterparts with fewer vacancies. nih.govnih.gov These vacancies are believed to function as active sites for catalysis, facilitating the cleavage of the O–O bond within the peroxymonosulfate molecule. nih.gov The presence of oxygen vacancies can induce localized states that efficiently trap charge carriers, thereby inhibiting the recombination of electrons and holes. nih.gov This charge separation is beneficial for the catalytic process as it increases the number of electrons available to participate in the reaction. nih.gov

For instance, CuO nanoparticles rich in oxygen vacancies (CuO-SC) showed a much greater amount of surface adsorbed oxygen (0.24 mmol g⁻¹) compared to standard CuO (0.11 mmol g⁻¹), confirming the higher concentration of active sites. nih.gov In visible-light-assisted systems, oxygen vacancies play a dual role: they can prevent the recombination of photogenerated electron-hole pairs and also narrow the band gap of the catalyst, such as in CuBi2O4, leading to enhanced degradation efficiency of pollutants. mdpi.com Furthermore, these vacancies facilitate the rapid cycling of the Cu(II)/Cu(I) redox pair, which is crucial for the continuous decomposition of PMS and the generation of free radicals. mdpi.com In some systems, pollutants themselves can donate electrons that are then transferred to the surface oxygen vacancies, creating an efficient electron recycling pathway that sustains the catalytic activity. researchgate.net

Impact of Surface Oxygen Vacancies on Catalyst Performance

| Catalyst System | Key Finding | Effect on Reactivity | Source |

|---|---|---|---|

| Oxygen Vacancy-Rich CuO (CuO-SC) / PMS | CuO-SC possesses a higher concentration of surface-adsorbed oxygen (0.24 mmol g⁻¹) compared to standard CuO (0.11 mmol g⁻¹). | Significantly enhances catalytic performance by providing more active sites for PMS activation. | nih.gov |

| CuBi2O4 with Oxygen Vacancies (CuBi2O4-OVs) / PMS / Vis | Oxygen vacancies prevent the recombination of photogenerated electrons and holes and narrow the catalyst's band gap. | Improves photodegradation efficiency by enhancing charge separation and light absorption. | mdpi.com |

| CuBi2O4-OVs / PMS | Facilitates the rapid conversion and cycling of the Cu(II)/Cu(I) redox pair. | Accelerates the production of free radicals, leading to higher degradation efficiency. | mdpi.com |

| Cobalt-Zinc Ferrite / PMS | Surface oxygen vacancies can trap adsorbed PMS, allowing for different electron transfer pathways from the vacancy to the PMS molecule. | Enables efficient recycling of electrons donated by pollutants, sustaining the catalytic process. | researchgate.net |

Covalency and Electronic Structure Modulation

Modulating the covalency and electronic structure of copper-based catalysts is another key strategy to enhance their reactivity with peroxymonosulfate. This involves altering the chemical bonding environment of the copper atoms to facilitate more efficient electron transfer, which is fundamental to the PMS activation process. researchgate.net

One effective approach is the construction of copper-containing covalent bonds within the catalyst structure, such as a C-O-Cu bridge. nih.govacs.org These covalent linkages can act as electron transport channels, shortening the migration distance for electrons and thereby accelerating the redox cycle of Cu(II)/Cu(I). nih.govacs.org This rapid cycling is essential for the continuous production of highly active species like sulfate radicals (SO₄•⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). nih.gov The unique electron configuration of copper ions makes them particularly suitable for forming these types of covalent bonds. researchgate.net

The electronic structure can also be modulated by incorporating copper into different crystal structures or by doping with other elements. For example, in delafossite (ABO₂) structures like CuFeO₂ and CuMnO₂, substituting the B-site metal (from Fe to Mn) alters the internal electronic structure. mdpi.com The manganese in CuMnO₂ has a less-than-half-filled 3d orbital, which enhances electrical conductivity and promotes interfacial electron transfer, leading to faster PMS activation compared to CuFeO₂. mdpi.com Similarly, co-doping carbon nitride with cobalt and chlorine can modify the electronic structure, improving the separation efficiency of photogenerated electrons and holes, which then participate in the degradation reactions. acs.org The synergy between copper and nitrogen atoms in a catalyst can also facilitate charge transfer from the nitrogen 2p orbital to the copper 3d orbital, making electron transfer for PMS activation easier. researchgate.net

Effects of Covalency and Electronic Structure Modulation on Reactivity

| Modulation Strategy | Catalyst Example | Mechanism | Impact on Cu-PMS Reactivity | Source |

|---|---|---|---|---|

| Covalent Bond Construction | CuAl@O-CND (with C-O-Cu bonds) | Covalent C-O-Cu bonds act as a bridge, shortening the electron migration distance between Cu(II) and Cu(I). | Facilitates a rapid redox cycle of copper species, enhancing the continuous production of reactive oxygen species. | nih.govacs.org |

| B-Site Metal Modulation in Delafossite | CuMnO2 vs. CuFeO2 | The Mn3+ (3d4) configuration in CuMnO2 improves electrical conductivity and promotes 3d orbital electron transfer. | CuMnO2 shows substantially higher catalytic activity for PMS activation than CuFeO2. | mdpi.com |

| Co-doping with Non-metals | Co-doped Carbon Nitride (with Cl doping) | Cl doping modifies the electronic structure, leading to improved separation of photogenerated electrons and holes. | Enhances catalytic activity under visible light. | acs.org |

| Synergy with Nitrogen | Cu-N-C Catalysts | Facilitates charge transfer from the N 2p orbital to the Cu 3d orbital. | Lowers the energy barrier for electron transfer, promoting catalytic activity. | researchgate.net |

Advanced Characterization and Analytical Techniques in Mechanistic Studies

Spectroscopic Analysis of Reactive Species and Intermediates

Spectroscopic techniques are indispensable for identifying and quantifying the short-lived radicals and intermediate species that govern the oxidative pathways in copper-peroxymonosulfate reactions.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the direct and indirect detection of paramagnetic species, including free radicals. libretexts.orgnih.gov In the context of copper-peroxymonosulfate systems, EPR is crucial for identifying the primary reactive oxygen species (ROS) responsible for oxidation.

To detect short-lived radicals like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, spin trapping agents are employed. These agents react with the transient radicals to form more stable paramagnetic adducts that can be readily detected by EPR. acs.orgresearchgate.net 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap. The resulting DMPO-adducts produce characteristic EPR spectra, allowing for the unambiguous identification of the parent radical.

Interestingly, studies on the Cu(II)/peroxymonosulfate (B1194676) (PMS) system have revealed mechanistic complexities. While radical pathways are often implicated, some EPR investigations have suggested the involvement of non-radical pathways. acs.org For instance, instead of detecting signals for DMPO-OH or DMPO-SO₄, some studies propose the formation of a high-valent copper species, such as CuO⁺, as the primary oxidant. acs.org The interpretation of EPR spectra in Cu(II) systems can be complex, as DMPO-OH signals can sometimes be detected even in the absence of peroxygens, necessitating careful experimental design and data analysis. acs.org The use of quenching agents in conjunction with EPR can further elucidate the dominant reactive species. researchgate.net

| Spin Trap | Detected Adduct | Inferred Radical/Species | System Context |

| DMPO | DMPO-OH | Hydroxyl Radical (•OH) | Cu(II)/H₂O₂ and Cu(II)/PDS systems acs.org |

| DMPO | DMPO-SO₄ | Sulfate Radical (SO₄•⁻) | Metal-activated PMS systems |

| DMPO | (No radical signal) | Non-radical pathway (e.g., CuO⁺) | Proposed in some Cu(II)/PMS systems acs.org |

In situ Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing information about the chemical composition and structure of a catalyst's surface under reaction conditions. rsc.org In copper-peroxymonosulfate systems, it is employed to identify surface-adsorbed species and monitor changes in the catalyst itself during the reaction.

This technique has been instrumental in identifying the formation of high-valent copper species, such as Cu(III) oxides, on the surface of copper-based catalysts during oxidation processes. figshare.comacs.orgbohrium.com For example, a Raman peak observed around 603 cm⁻¹ at OER-relevant potentials has been identified as the Cu-O stretching vibration of a Cu(III) oxide. figshare.comacs.orgresearchgate.net The formation and stabilization of such species on the catalyst surface are believed to be critical for the activation of peroxymonosulfate. By correlating the intensity of specific Raman bands with catalytic activity, researchers can identify the catalytically active sites. figshare.comacs.org The technique can also be used to observe the adsorption of peroxymonosulfate onto the catalyst surface. mdpi.com

| Raman Shift (cm⁻¹) | Assignment | Significance in Copper-Peroxymonosulfate Systems |

| ~272, ~610 | Characteristic CuO bands | Confirmation of copper oxide catalyst structure mdpi.com |

| ~530 | Mixed valency Cu₄O₃ | Indicates complex oxide layers on the copper surface rsc.org |

| ~603 | Cu(III)-O stretching | Identification of potential catalytically active high-valent copper species figshare.comacs.org |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. icm.edu.pl It is exceptionally valuable for studying the mechanism of peroxymonosulfate activation on heterogeneous copper catalysts by tracking the changes in the oxidation state of copper. mdpi.com

The core level spectra of copper, particularly the Cu 2p region, provide a fingerprint of its oxidation state. The Cu 2p spectrum for Cu(II) is characterized by a main peak (Cu 2p₃/₂) at a binding energy of approximately 934-935 eV and strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV). xpsfitting.comsurfacesciencewestern.com In contrast, Cu(I) and Cu(0) species have a main peak at a lower binding energy (around 932.5 eV) and lack these satellite features. icm.edu.plxpsfitting.com

By analyzing the XPS spectra of a copper catalyst before and after reaction with peroxymonosulfate, researchers can identify the redox cycling of copper ions (e.g., Cu(II) to Cu(I) and/or Cu(III)) that is central to the catalytic mechanism. researchgate.net For instance, a decrease in the Cu(II) satellite peak intensity or a shift in the main peak to lower binding energy after the reaction would suggest the reduction of Cu(II) to Cu(I). Conversely, the emergence of features associated with higher oxidation states could point to the formation of Cu(III). researchgate.net

| Copper Species | Approximate Cu 2p₃/₂ Binding Energy (eV) | Key Spectral Features |

| Cu(0) / Cu(I) | 932.2 - 932.7 | Narrow main peak, absence of shake-up satellites mdpi.comxpsfitting.com |

| Cu(II) | 933.5 - 935.0 | Broader main peak, presence of strong shake-up satellites xpsfitting.com |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in molecules. In the study of copper-peroxymonosulfate systems, FTIR helps characterize the catalyst material and can provide evidence for the formation of complexes between copper and other species in the reaction medium. tdx.cat

For heterogeneous catalysts, FTIR can identify surface functional groups (e.g., hydroxyl groups) that may act as active sites for peroxymonosulfate binding and activation. mdpi.com The technique is also used to confirm the structure of the catalyst, for instance, by identifying the characteristic vibration of the Cu-O bond in copper oxides, which typically appears in the far-infrared region (around 400-600 cm⁻¹). mdpi.com In studies involving organic ligands or pollutants, FTIR can track the formation of coordination complexes with copper, which can significantly alter the reactivity of both the copper center and the peroxymonosulfate. researchgate.net

| Wavenumber (cm⁻¹) | Bond/Functional Group | Relevance |

| 400 - 600 | Cu-O stretching vibrations | Confirms the presence of copper oxide in the catalyst mdpi.com |

| ~3400 | O-H stretching | Indicates the presence of surface hydroxyl groups or adsorbed water |

| 1000 - 1300 | S-O stretching | Can be used to monitor sulfate species |

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for monitoring the progress of chemical reactions in the solution phase. spectroscopyonline.com The method is based on the absorption of ultraviolet or visible light by molecules containing π-electron and non-bonding electron systems. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

In the copper-peroxymonosulfate system, UV-Vis spectroscopy is frequently used to monitor the degradation of a target organic pollutant. mdpi.com By measuring the decrease in the intensity of the pollutant's characteristic absorption peak over time, the reaction rate can be determined. This allows for the systematic investigation of how various parameters, such as catalyst loading, peroxymonosulfate concentration, and pH, affect the reaction kinetics. Additionally, UV-Vis can be used to monitor changes in the concentration of aqueous copper ions (Cu²⁺), which typically exhibit a broad, weak absorption band in the visible region (~800 nm). mdpi.comresearchgate.net

| Species | Typical λₘₐₓ (nm) | Application |

| Organic Pollutants | Varies (typically in UV region) | Monitoring degradation kinetics spectroscopyonline.com |

| Aqueous Cu(II) ions | ~800 | Tracking changes in soluble copper concentration researchgate.net |

| Copper Complexes | Varies | Monitoring the formation and reaction of copper complexes cetjournal.it |

Microscopic and Diffraction Techniques for Catalyst Characterization

Understanding the physical and structural properties of heterogeneous catalysts is paramount, as these characteristics are intrinsically linked to their catalytic activity and stability.